1-(1-Chloroethyl)-4-iodobenzene
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Overview
Description
1-(1-Chloroethyl)-4-iodobenzene is an organic compound characterized by the presence of a benzene ring substituted with a 1-chloroethyl group and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Chloroethyl)-4-iodobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 4-iodoacetophenone with thionyl chloride to introduce the 1-chloroethyl group. The reaction typically requires an inert atmosphere and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the hazardous nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Chloroethyl)-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The 1-chloroethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The iodine atom can be reduced to form deiodinated products.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products with different functional groups replacing the chlorine atom.
Oxidation: Ketones or aldehydes.
Reduction: Deiodinated benzene derivatives.
Scientific Research Applications
1-(1-Chloroethyl)-4-iodobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its role in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Chloroethyl)-4-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates substitution reactions. The iodine atom can participate in various organic transformations, making the compound versatile in synthetic chemistry.
Comparison with Similar Compounds
- 1-(1-Chloroethyl)-4-bromobenzene
- 1-(1-Chloroethyl)-4-fluorobenzene
- 1-(1-Chloroethyl)-4-chlorobenzene
Comparison: 1-(1-Chloroethyl)-4-iodobenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, fluorine, and chlorine analogs. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it suitable for specific applications that its analogs may not be able to achieve.
Properties
Molecular Formula |
C8H8ClI |
---|---|
Molecular Weight |
266.50 g/mol |
IUPAC Name |
1-(1-chloroethyl)-4-iodobenzene |
InChI |
InChI=1S/C8H8ClI/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,1H3 |
InChI Key |
FZIQNQCRDXVRMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)I)Cl |
Origin of Product |
United States |
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